1-Cyclopropyl-3-(2,6-dimethylphenyl)urea
Description
1-Cyclopropyl-3-(2,6-dimethylphenyl)urea is a urea derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 2,6-dimethylphenyl group attached to the other. Urea derivatives are widely studied for their biological activities, including pesticidal and pharmacological applications. The 2,6-dimethylphenyl moiety is a common structural motif in agrochemicals, contributing to stability and target-binding affinity .
Properties
CAS No. |
64393-18-6 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C12H16N2O/c1-8-4-3-5-9(2)11(8)14-12(15)13-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H2,13,14,15) |
InChI Key |
HCQVLHIDPHPCPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of Cyclopropyl Isocyanate and 2,6-Dimethylaniline
The most straightforward method involves reacting cyclopropyl isocyanate with 2,6-dimethylaniline. This nucleophilic addition proceeds under mild conditions, typically in aprotic solvents like dichloromethane or tetrahydrofuran at 0–25°C . The exothermic reaction forms the urea bond via intermediate carbamate formation, with yields exceeding 80% after recrystallization.
Reaction Scheme :
Optimized Conditions :
This method avoids toxic reagents like phosgene but requires strict moisture control due to isocyanate reactivity .
Copper-Catalyzed Coupling of Isocyanides and Hydroxylamines
A copper(I)-mediated approach enables urea synthesis from cyclopropyl isocyanide and O-benzoyl hydroxylamine derivatives. Using CuOAc (10 mol%) and t-BuONa in THF at 30°C, this method achieves moderate yields (65–75%) . The mechanism involves oxidative addition of the isocyanide to copper, followed by nucleophilic attack from the hydroxylamine .
Key Advantages :
Limitations :
Phenyl Carbamate Aminolysis in Dimethyl Sulfoxide (DMSO)
A phosgene-free method utilizes phenyl N-(2,6-dimethylphenyl)carbamate and cyclopropylamine in DMSO. The reaction proceeds at room temperature within 15–60 minutes, driven by DMSO’s polar aprotic nature . This method achieves 85–90% yields with minimal byproducts (phenol), easily removed via alkaline washing .
Mechanistic Insight :
Industrial Relevance :
Silicon Tetraisocyanate-Mediated Synthesis
Reacting cyclopropylamine and 2,6-dimethylaniline with silicon tetraisocyanate (Si(NCO)₄) in anhydrous ether forms a bis-urea silicon intermediate. Subsequent hydrolysis with HCl yields the target urea and silica byproducts .
Conditions :
Drawbacks :
Green Synthesis Using Potassium Isocyanate in Aqueous HCl
An environmentally benign method employs potassium isocyanate (KOCN) and 2,6-dimethylaniline in 1M HCl. Cyclopropylamine is added dropwise at 0°C, with the urea precipitating after 6 hours . This water-based approach avoids organic solvents, achieving 70–75% yields .
Reaction Profile :
Advantages :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Cyclopropyl-3-(2,6-dimethylphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 1-cyclopropyl-3-(2,6-dimethylphenyl)urea and structurally related compounds:
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity The 2,6-dimethylphenyl group is a shared feature in metalaxyl, benalaxyl, and the target compound, suggesting a role in binding to fungal targets (e.g., RNA polymerase in oomycetes) .
Synthetic Flexibility
- 2,6-Dimethylphenyl isocyanate (precursor in ) is used to synthesize diverse urea derivatives, highlighting the adaptability of this scaffold for agrochemical design .
Fluorine vs. Methyl Substituents The fluorinated analog () exhibits a molecular weight of 305.32 g/mol, compared to non-fluorinated compounds (e.g., metalaxyl-M: 279.33 g/mol). Fluorine atoms may enhance metabolic stability but reduce solubility .
Efficacy and Applications
- Metalaxyl-M and benalaxyl are commercial fungicides, whereas this compound’s pesticidal activity remains unconfirmed but structurally plausible .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for 1-Cyclopropyl-3-(2,6-dimethylphenyl)urea?
- Answer : The compound is typically synthesized via urea bond formation between 2,6-dimethylphenyl isocyanate and cyclopropylamine. Key steps include:
- Dissolving the isocyanate in an aprotic solvent (e.g., toluene or dichloromethane) under inert conditions .
- Slow addition of cyclopropylamine, with reaction monitoring via TLC to track intermediate formation .
- Purification using column chromatography or recrystallization to isolate the urea product.
- Critical Parameters : Solvent choice impacts reaction kinetics; toluene is preferred for its balance of polarity and volatility .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Answer : A combination of:
- 1H/13C NMR : To identify aromatic protons (δ 6.8–7.2 ppm for 2,6-dimethylphenyl) and cyclopropyl CH2 groups (δ 0.8–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z calculated for C13H17N2O).
- IR Spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like bis-urea derivatives?
- Answer :
- Stoichiometric Control : Use a 1:1 molar ratio of isocyanate to amine to prevent excess reagent side reactions.
- Temperature Modulation : Lower temperatures (0–5°C) reduce dimerization; gradual warming ensures complete conversion .
- Solvent Screening : Polar aprotic solvents (e.g., THF) may enhance solubility but increase byproduct risk compared to toluene .
Q. What strategies resolve contradictions in reported bioactivity across studies?
- Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., fixed incubation times, controlled pH) using reference compounds like benzoylurea pesticides .
- Structural Confirmation : Re-analyze disputed samples via X-ray crystallography to rule out isomerism or impurities .
- Meta-Analysis : Cross-reference with SAR databases to identify substituent-specific trends (e.g., cyclopropyl vs. chlorophenyl effects) .
Q. How does the cyclopropyl moiety influence physicochemical properties compared to other substituents?
- Answer :
- Lipophilicity : Cyclopropyl increases LogP vs. linear alkyl groups, enhancing membrane permeability (calculated LogP ~3.2 vs. 2.8 for ethyl analogs) .
- Metabolic Stability : The strained ring reduces oxidative metabolism in liver microsome assays, as shown in comparative studies with 1-(3-chlorophenyl)-3-(2,4,6-trimethylphenyl)urea .
Methodological Challenges
Q. What precautions are critical when handling intermediates like 2,6-dimethylphenyl isocyanate?
- Answer :
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute inhalation/dermal toxicity risks .
- Storage : Store isocyanates under nitrogen at –20°C to prevent hydrolysis to unstable amines .
Q. How can byproducts from incomplete urea formation be characterized?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
